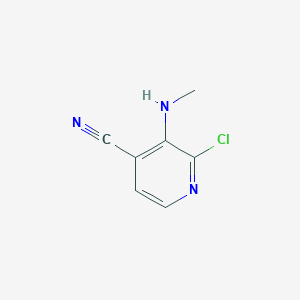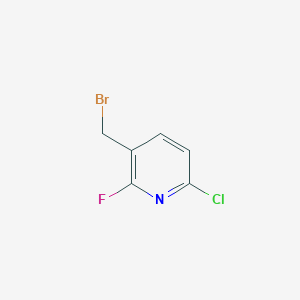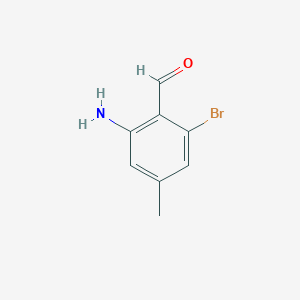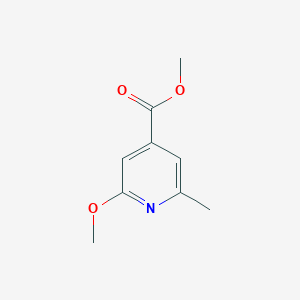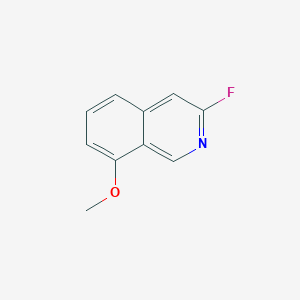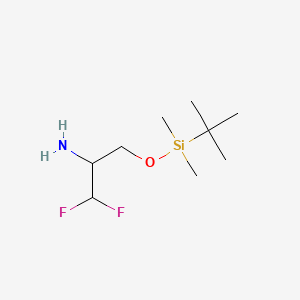
3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine is a compound of interest in organic chemistry due to its unique structural features and potential applications. The presence of both a tert-butyldimethylsilyl (TBDMS) protecting group and difluoromethyl group makes it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The difluoromethyl group can be introduced using difluoromethylating agents like diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable protection and difluoromethylation reactions. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, could be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be removed under oxidative conditions using reagents like tetrabutylammonium fluoride (TBAF).
Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: TBAF in tetrahydrofuran (THF) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Removal of the TBDMS group yields the corresponding alcohol.
Reduction: Conversion of the difluoromethyl group to a methyl group.
Substitution: Formation of secondary or tertiary amines depending on the alkyl halide used.
Scientific Research Applications
3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine involves its ability to act as a protecting group and a difluoromethylating agent. The TBDMS group protects hydroxyl groups during synthetic transformations, while the difluoromethyl group can be introduced into target molecules to enhance their stability and bioactivity. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .
Comparison with Similar Compounds
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-propanol: Similar protecting group but lacks the difluoromethyl group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains the TBDMS group but differs in the aldehyde functionality.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Another compound with the TBDMS group but with an aldehyde instead of an amine.
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-1,1-difluoropropan-2-amine is unique due to the combination of the TBDMS protecting group and the difluoromethyl group, which provides both stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H21F2NOSi |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3 |
InChI Key |
IWWXFOIHMHTSMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


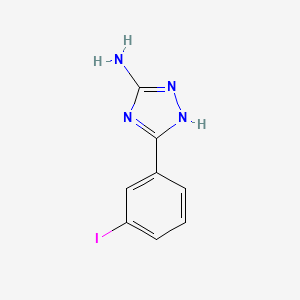
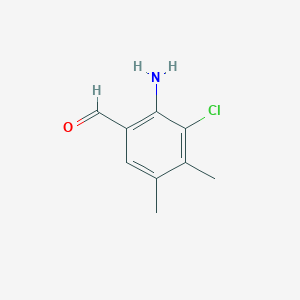
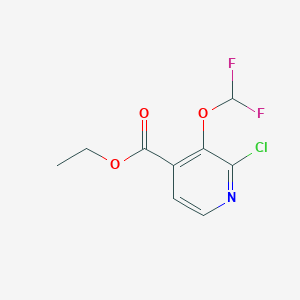
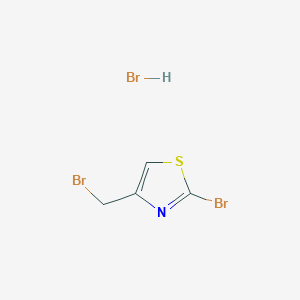

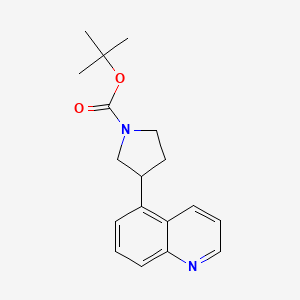
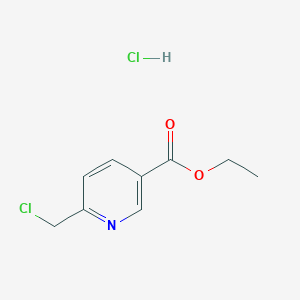
![2-(2,4-Difluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672634.png)
![6-Iodo-2,5-dimethylbenzo[d]thiazole](/img/structure/B13672645.png)
